Product packaging for 4-aminobutanoic acid hydrochloride(Cat. No.:CAS No. 5959-35-3)

4-aminobutanoic acid hydrochloride

Cat. No.: B1617781
CAS No.: 5959-35-3
M. Wt: 139.58 g/mol
InChI Key: QPGLUEKHBNOAHG-UHFFFAOYSA-N
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Description

4-Aminobutanoic acid hydrochloride, also known as GABA hydrochloride, is the hydrochloride salt of the primary inhibitory neurotransmitter in the mammalian central nervous system, γ-aminobutyric acid (GABA) . This compound is supplied as a stable, white to off-white crystalline powder with the molecular formula C4H10ClNO2 and a CAS Number of 5959-35-3 . As a research chemical, it is of significant value in neuroscience and pharmacology for studying inhibitory neurotransmission. GABA itself is the chief inhibitory neurotransmitter and its principal role is reducing neuronal excitability throughout the nervous system . Researchers utilize this compound to investigate GABAergic signaling, receptor function (including GABAA and GABAB receptors), and the compound's mechanisms in various physiological and pathophysiological states . Beyond the nervous system, research applications extend to its roles in the pancreas, immune regulation, and other peripheral tissues . This product is intended for research purposes only and is not for human consumption. It is the responsibility of the purchaser to ensure compliance with all local and international regulations regarding the handling and use of this substance.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10ClNO2 B1617781 4-aminobutanoic acid hydrochloride CAS No. 5959-35-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-aminobutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2.ClH/c5-3-1-2-4(6)7;/h1-3,5H2,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPGLUEKHBNOAHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

56-12-2 (Parent)
Record name gamma-Aminobutyric acid hydrochloride
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DSSTOX Substance ID

DTXSID50208256
Record name gamma-Aminobutyric acid hydrochloride
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Molecular Weight

139.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5959-35-3
Record name Butanoic acid, 4-amino-, hydrochloride (1:1)
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Record name gamma-Aminobutyric acid hydrochloride
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Record name gamma-Aminobutyric acid hydrochloride
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Record name 4-aminobutyric acid hydrochloride
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Record name .GAMMA.-AMINOBUTYRIC ACID HYDROCHLORIDE
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Biochemical Pathways and Metabolic Cycles of Gamma Aminobutyric Acid

Laboratory Synthesis

Several methods can be used for the synthesis of 4-aminobutanoic acid hydrochloride in a laboratory setting:

Direct reaction : This involves reacting 4-aminobutanoic acid directly with hydrochloric acid to form the salt. smolecule.comchemicalbook.com

Esterification followed by hydrolysis : One common method involves the esterification of 4-aminobutanoic acid, for example, with methanol (B129727) and anhydrous HCl to produce methyl 4-aminobutanoate hydrochloride. prepchem.comfishersci.ca

From glutamic acid : Glutamic acid can be reduced to 4-aminobutanoic acid, which is then treated with hydrochloric acid to form the hydrochloride salt. smolecule.com

Industrial Production

The industrial production of GABA, the parent compound, often utilizes fermentation processes with microorganisms. researchgate.net Lactic acid bacteria (LAB) are frequently used because they are generally regarded as safe (GRAS). nih.gov Strains like Lactobacillus brevis have been optimized for high-yield GABA production. acs.org The process involves culturing the bacteria in a medium rich in glutamate (B1630785), which the bacteria's glutamate decarboxylase (GAD) enzyme converts into GABA. nih.govsci-hub.st The pH of the culture medium is a critical factor, often controlled by adding hydrochloric acid or sodium hydroxide (B78521) to maintain optimal conditions for the GAD enzyme. nih.govnih.gov After fermentation, purification processes are employed to isolate the GABA, which can then be converted to its hydrochloride salt. researchgate.net

Mechanism of Action and Pharmacodynamics

The physiological effects of 4-aminobutanoic acid hydrochloride are attributable to GABA. GABA's primary function is to inhibit or reduce the activity of neurons. patsnap.com It works in opposition to glutamate (B1630785), the main excitatory neurotransmitter, to maintain a balance in neural signaling. clevelandclinic.org

The mechanism of action involves GABA binding to specific receptors on both presynaptic and postsynaptic neurons. patsnap.com There are two main classes of GABA receptors:

GABA-A Receptors : These are ionotropic receptors that form a chloride ion channel. wikipedia.orgpatsnap.com When GABA binds to a GABA-A receptor, the channel opens, allowing chloride ions (Cl-) to flow into the neuron. patsnap.com This influx of negative ions hyperpolarizes the cell, making it less likely to fire an action potential and thus producing a rapid inhibitory effect. patsnap.comnih.gov

GABA-B Receptors : These are metabotropic, G-protein-coupled receptors. patsnap.comnih.gov When activated by GABA, they trigger a second messenger system that can lead to the opening of potassium channels or the inhibition of calcium channels. patsnap.comnih.gov This also results in hyperpolarization and a slower, more prolonged inhibitory response. numberanalytics.com

Through these interactions, GABA reduces neuronal excitability, which is fundamental to the regulation of muscle tone, anxiety, and sleep-wake cycles. numberanalytics.comphysio-pedia.com

Cellular and Subcellular Mechanisms of Gabaergic Signaling

Neuronal Excitability and Inhibitory Transmission

The canonical role of GABA in the mature CNS is to induce inhibition through the activation of GABA-A receptors, which are ligand-gated ion channels permeable to chloride (Cl⁻) and, to a lesser extent, bicarbonate (HCO₃⁻) ions. rndsystems.comyoutube.com In most adult neurons, the intracellular Cl⁻ concentration is kept low by the activity of the potassium-chloride cotransporter 2 (KCC2). tandfonline.commdpi.com This creates an electrochemical gradient that favors the influx of Cl⁻ when GABA-A receptors open. youtube.com The influx of negatively charged chloride ions makes the neuron's membrane potential more negative, a process known as hyperpolarization, moving it further away from the threshold for firing an action potential. youtube.comtandfonline.com

However, the effect of GABA is not universally hyperpolarizing. The direction of the change in membrane potential—whether it hyperpolarizes or depolarizes—depends on the relationship between the resting membrane potential of the neuron and the reversal potential for GABA-A receptor-mediated currents (EGABA). nih.gov If the resting membrane potential is more positive than EGABA, GABA activation will be hyperpolarizing. Conversely, if the resting potential is more negative than EGABA, GABA will induce a depolarization. nih.gov Even a depolarizing GABA response can be inhibitory through a mechanism called shunting inhibition, where the opening of GABA-A channels increases membrane conductance, thereby reducing the impact of excitatory inputs. frontiersin.org

Interestingly, under certain physiological and pathological conditions, GABA can act as an excitatory neurotransmitter. unimelb.edu.au This is particularly true during early neuronal development, where GABAergic transmission is predominantly depolarizing and plays a critical role in neuronal maturation and circuit formation. frontiersin.orgnih.gov This depolarizing effect can also re-emerge in the adult brain following trauma, stroke, or in conditions like epilepsy. frontiersin.org

Table 1: Factors Influencing GABAergic Membrane Potential Dynamics
FactorEffect on GABAergic ResponsePrimary Molecular Determinant(s)Typical Condition
Low Intracellular Cl⁻Hyperpolarization (Inhibitory)KCC2 Transporter ActivityMature Neurons
High Intracellular Cl⁻Depolarization (Excitatory/Inhibitory)NKCC1 Transporter ActivityImmature Neurons, Pathological States
GABA-A Receptor ConductanceShunting InhibitionGABA-A Receptor ActivationHigh-frequency stimulation
Bicarbonate EffluxDepolarizationGABA-A Receptor Permeability to HCO₃⁻Intense GABAergic Activation

The seemingly contradictory excitatory action of the brain's primary inhibitory neurotransmitter is a phenomenon of significant interest. This paradoxical excitation is not an anomaly but a fundamental aspect of GABAergic signaling under specific cellular conditions, primarily driven by the dynamics of anion concentration gradients. unimelb.edu.aunih.gov

The principal mechanism underlying excitatory GABAergic responses is an elevated intracellular chloride concentration. nih.gov In immature neurons, the Na-K-Cl cotransporter 1 (NKCC1) is highly expressed, actively transporting Cl⁻ into the cell. nih.govyoutube.com This results in a high intracellular Cl⁻ level, which shifts EGABA to a more depolarized potential, often above the action potential threshold. nih.govnih.gov Consequently, when GABA-A receptors are activated, Cl⁻ flows out of the neuron, causing membrane depolarization and subsequent excitation. nih.gov

This developmental shift in GABA function is critical for processes like neuronal proliferation, migration, and synapse formation. nih.gov A similar state of high intracellular Cl⁻ and excitatory GABA action can be re-established in mature neurons under pathological conditions such as epilepsy and after physical trauma, often linked to the downregulation of KCC2 or upregulation of NKCC1. mdpi.comfrontiersin.org Prolonged and intense activation of GABA-A receptors can also lead to a temporary accumulation of intracellular Cl⁻ that can overwhelm the extrusion capacity of KCC2, leading to a transient depolarizing shift in EGABA. nih.gov This activity-dependent accumulation is frequency-dependent and can cause GABAergic responses to switch from inhibitory to excitatory. nih.gov

GABA-A receptors are also permeable to bicarbonate ions (HCO₃⁻). rndsystems.comresearchgate.net Unlike chloride, the electrochemical gradient for bicarbonate almost invariably favors its efflux from the neuron upon channel opening. researchgate.net This outward movement of a negatively charged ion constitutes a depolarizing current. researchgate.net

Under conditions of brief or low-frequency GABA-A receptor activation, the chloride influx typically dominates, resulting in hyperpolarization. researchgate.net However, during intense or prolonged GABAergic stimulation, the contribution of the bicarbonate current becomes more significant. nih.govresearchgate.net As Cl⁻ flows into the cell, the driving force for its entry diminishes. The sustained efflux of HCO₃⁻ can then become a major factor, leading to a net depolarization. nih.govucsf.edu The activity of carbonic anhydrase, which rapidly replenishes intracellular bicarbonate, is crucial for maintaining this depolarizing drive. researchgate.net Studies have shown that removing extracellular bicarbonate reduces the peak and duration of GABA-evoked depolarizations, highlighting the important role of bicarbonate flux in GABA-mediated excitation. nih.gov

Role in Synaptic Transmission and Plasticity

GABAergic signaling is not static; it is dynamically regulated to control the flow of information and adapt to changes in neuronal activity. This plasticity of inhibitory synapses is essential for learning, memory, and the refinement of neural circuits. frontiersin.orgnih.govnih.gov

GABA exerts its influence on synaptic transmission through both postsynaptic and presynaptic mechanisms.

Postsynaptic inhibition is the classic form of GABAergic modulation, where GABA released into the synaptic cleft binds to GABA-A receptors on the postsynaptic neuron. youtube.com This leads to a rapid increase in chloride conductance, which can hyperpolarize the membrane or produce a shunting effect, making the neuron less likely to fire in response to excitatory inputs. frontiersin.org The strength of postsynaptic inhibition can be modulated by changing the number, localization, or function of GABA-A receptors at the synapse, a key mechanism of inhibitory synaptic plasticity. nih.govyoutube.com

GABA-B receptors: These are metabotropic G-protein coupled receptors located on presynaptic terminals. rndsystems.com Their activation by GABA can inhibit neurotransmitter release by reducing calcium influx through voltage-gated calcium channels or by directly interfering with the vesicle release machinery. nih.govyoutube.com This form of inhibition is generally slower and more prolonged than GABA-A mediated effects. youtube.com

GABA-A receptors: GABA-A receptors are also found on the axon terminals of primary afferent fibers, particularly in the spinal cord. nih.gov Due to a high intracellular chloride concentration in these terminals (maintained by NKCC1), activation of these GABA-A receptors causes a depolarization known as primary afferent depolarization (PAD). nih.gov This depolarization can inactivate voltage-gated sodium channels, reducing the amplitude of an invading action potential and thereby decreasing glutamate (B1630785) release. nih.gov

Table 2: Mechanisms of GABAergic Synaptic Inhibition
Inhibition TypeLocation of ActionPrimary Receptor(s)Cellular MechanismFunctional Outcome
Postsynaptic (Phasic)Postsynaptic MembraneGABA-ACl⁻ influx leading to hyperpolarization or shuntingReduces excitability of the postsynaptic neuron
PresynapticPresynaptic Axon TerminalGABA-BInhibition of voltage-gated Ca²⁺ channels; modulation of release machineryDecreases neurotransmitter release
PresynapticPrimary Afferent TerminalsGABA-ACl⁻ efflux leading to primary afferent depolarization (PAD)Inactivates Na⁺ channels, reducing neurotransmitter release

The Intricate Dance of GABAergic Signaling: From Synapses to Networks

A deep dive into the cellular and subcellular mechanisms of 4-aminobutanoic acid hydrochloride (GABA) reveals a complex and highly regulated system essential for brain function. This article explores the nuanced roles of GABAergic signaling, from the rapid changes at individual synapses to the synchronized rhythms of entire neural networks, and the critical supportive function of astrocytes.

Advanced Methodological Approaches in 4 Aminobutanoic Acid Hydrochloride Research

In Vitro Electrophysiological Techniques

In vitro electrophysiology provides a powerful lens to scrutinize the effects of 4-aminobutanoic acid (GABA) at the cellular and network levels. These techniques allow for the direct measurement of ion channel activity, synaptic currents, and neuronal network dynamics with high temporal and spatial resolution.

Patch-Clamp Recordings for Ion Channel Activity

Patch-clamp recording is a cornerstone technique for studying the properties of ion channels, including those gated by GABA, known as GABAA receptors. moleculardevices.com This method allows for the measurement of ionic currents flowing through single or multiple ion channels in a patch of cell membrane. moleculardevices.com By controlling the voltage across the membrane (voltage-clamp), researchers can investigate the conductance, kinetics, and pharmacological modulation of GABA-activated channels. moleculardevices.compnas.org

In a typical experiment, a glass micropipette with a very small tip diameter is brought into contact with the membrane of a neuron. A tight seal is formed, isolating a small patch of the membrane containing the ion channels of interest. moleculardevices.com This configuration, known as the cell-attached mode, allows for the recording of single-channel currents without disrupting the intracellular environment. frontiersin.org Alternatively, the patch of membrane can be ruptured to gain access to the whole cell (whole-cell recording), enabling the measurement of the total current from all ion channels in the cell. nih.govresearchgate.net

Studies using patch-clamp techniques have revealed that GABA-activated channels exhibit multiple conductance states, meaning they can open to different degrees, allowing for varying amounts of chloride ion flow. pnas.orgnih.gov For instance, in cultured mouse cerebellar neurons, GABA channel conductances of 19 and 31 picosiemens (pS) have been observed. nih.gov Similarly, in cultured rat astrocytes, GABA-activated channels displayed conductance states of 12 pS, 21 pS, 29 pS, and 43 pS, with the 29 pS state being the most common. pnas.org

The table below summarizes key findings from patch-clamp studies on GABA-activated ion channels.

PreparationRecording ModeKey FindingsConductance States (pS)Reference
Cultured Mouse Cerebellar NeuronsPatch-clampGABA-activated channels are permeable to chloride ions and exhibit multiple conductance states.19, 31 nih.gov
Cultured Rat AstrocytesPatch-clampGABA-activated channels in glial cells show similar properties to neuronal channels, with multiple conductance states.12, 21, 29, 43 pnas.org
Adult Rat Dentate Gyrus NeuronsWhole-cell and cell-attached patch-clampHilar neurons exhibit a high degree of spontaneous GABAergic activity with distinct single-channel conductances compared to granule cells.- nih.gov

Multi-Electrode Array (MEA) Studies of Neuronal Networks

Multi-electrode arrays (MEAs) offer a platform for non-invasive, long-term monitoring of the electrical activity of neuronal networks in culture. nih.govgatech.eduyoutube.comnih.gov MEAs consist of a grid of microscopic electrodes embedded in the bottom of a culture dish, which can detect the extracellular field potentials generated by the action potentials of nearby neurons. youtube.com This technology allows researchers to study the spontaneous and evoked firing patterns of hundreds of neurons simultaneously, providing insights into network-level phenomena such as synchronized bursting and oscillations. nih.govyoutube.com

In the context of 4-aminobutanoic acid hydrochloride research, MEAs are used to investigate how GABAergic signaling modulates the activity of neuronal networks. By applying GABA or GABA receptor modulators to the cultured neurons, researchers can observe changes in firing rates, burst patterns, and network synchrony. nih.gov This approach is valuable for understanding the role of GABA in shaping network dynamics and for screening the effects of pharmacological compounds on GABAergic function. nih.govyoutube.com

The following table presents a summary of applications of MEA technology in neuronal network research.

ApplicationKey AdvantagesExample Research AreaReference
Neuronal Network ElectrophysiologyNon-invasive, long-term recording from many neurons simultaneously.Characterizing the effects of GABAergic compounds on network activity patterns. nih.gov
Neurotoxicology and Drug ScreeningHigh-throughput screening of compounds affecting neuronal function.Assessing the impact of potential neurotoxins on GABAergic neurotransmission. youtube.com
Disease ModelingStudying the altered network dynamics in models of neurological disorders.Investigating changes in GABAergic inhibition in in vitro models of epilepsy. youtube.com

Analysis of Spontaneous and Evoked Postsynaptic Currents

The communication between neurons at synapses is mediated by the release of neurotransmitters, which bind to postsynaptic receptors and generate postsynaptic currents (PSCs). In the case of GABAergic synapses, the binding of GABA to its receptors typically leads to an influx of chloride ions, resulting in an inhibitory postsynaptic current (IPSC). The analysis of these currents provides detailed information about the properties of synaptic transmission.

Spontaneous IPSCs (sIPSCs) occur without presynaptic action potentials and reflect the quantal release of GABA from synaptic vesicles. nih.govresearchgate.net The analysis of sIPSC frequency and amplitude can provide insights into presynaptic release probability and the number of postsynaptic receptors, respectively. researchgate.net In contrast, evoked IPSCs (eIPSCs) are triggered by stimulating the presynaptic neuron and represent the synchronous release of GABA from multiple vesicles. nih.govresearchgate.net

Patch-clamp recordings are the primary method for studying both sIPSCs and eIPSCs. nih.govnih.gov Studies have shown that the kinetic properties of sIPSCs, such as their rise and decay times, can vary between different types of neurons, suggesting differences in the subunit composition of their GABAA receptors. nih.gov Furthermore, research has revealed that spontaneous and evoked GABAergic neurotransmission may be partially segregated at inhibitory synapses, suggesting they might serve distinct roles in neuronal signaling. elifesciences.orgnih.gov

The table below highlights findings from studies on spontaneous and evoked GABAergic currents.

Type of CurrentMethod of StudyKey FindingsSignificanceReference
Spontaneous IPSCsWhole-cell patch-clampThe frequency and kinetics of sIPSCs can differ between neuronal populations.Provides insights into the baseline level of inhibitory tone and synaptic properties. nih.gov
Evoked IPSCsWhole-cell patch-clamp with electrical stimulationThe characteristics of eIPSCs can be used to probe the strength and reliability of synaptic connections.Reveals how GABAergic synapses respond to incoming patterns of activity. nih.gov
Spontaneous and Evoked IPSCsPatch-clamp and pharmacologySpontaneous and evoked GABA release may activate partially distinct populations of GABAA receptors.Suggests a more complex organization of inhibitory synapses than previously thought. elifesciences.orgnih.gov

In Vivo Neuroimaging Techniques for Metabolite Quantification (Research Applications)

In vivo neuroimaging techniques offer a non-invasive window into the living brain, allowing for the quantification of metabolites such as GABA. These methods are invaluable for research applications, providing a means to investigate the role of GABA in various physiological and pathological states in humans and animal models.

Magnetic Resonance Spectroscopy (MRS) for In Vivo GABA Detection

Magnetic Resonance Spectroscopy (MRS) is a non-invasive analytical technique that allows for the in vivo quantification of various chemical compounds in the brain, including GABA. nih.govkcl.ac.uk It is based on the same physical principles as Magnetic Resonance Imaging (MRI) but instead of creating an image, MRS produces a spectrum of resonant frequencies corresponding to different metabolites. nih.govkcl.ac.uk The concentration of GABA in the brain is relatively low, and its signals are often overlapped by much larger signals from other metabolites, making its detection challenging. ohbmbrainmappingblog.commedrxiv.org

To overcome these challenges, specialized MRS techniques have been developed to specifically edit the GABA signal and separate it from interfering resonances. ohbmbrainmappingblog.com

MEGA-PRESS and PRESS Sequences for Spectral Editing

The most widely used technique for in vivo GABA detection at a magnetic field strength of 3 Tesla is MEGA-PRESS (MEscher-GArwood Point RESolved Spectroscopy). medrxiv.orgnih.govmedrxiv.org This is a J-difference editing sequence that utilizes the scalar coupling between different protons within the GABA molecule to selectively detect its signal. ohbmbrainmappingblog.commedrxiv.org

The MEGA-PRESS sequence consists of two interleaved experiments: an "edit-ON" and an "edit-OFF" scan. medrxiv.orgmedrxiv.org In the edit-ON scan, a frequency-selective editing pulse is applied at 1.9 ppm, which inverts the spins of specific GABA protons. medrxiv.org This manipulation affects the appearance of the GABA signal at 3.0 ppm due to J-coupling. researchgate.net The edit-OFF scan is performed without this editing pulse. medrxiv.org By subtracting the edit-OFF spectrum from the edit-ON spectrum, the overlapping signals from other metabolites are canceled out, revealing the edited GABA signal. medrxiv.orgmedrxiv.org

The PRESS (Point RESolved Spectroscopy) sequence is a localization technique used within the MEGA-PRESS sequence to select the specific volume of interest (VOI) in the brain from which the GABA signal is measured. researchgate.net It uses a series of three slice-selective radiofrequency pulses to define the three-dimensional region for spectroscopic analysis. researchgate.net

The choice of echo time (TE) is a critical parameter in MEGA-PRESS experiments. A TE of 68 ms (B15284909) is commonly used as it is optimal for editing the J-coupling of GABA. medrxiv.orgismrm.org However, some studies have explored different TEs to optimize signal detection and minimize contamination from other molecules. ismrm.org For instance, a TE of 80 ms may be used for macromolecule-suppressed GABA measurements. medrxiv.org

The following table summarizes the key parameters and findings related to MEGA-PRESS and PRESS sequences for GABA detection.

SequencePrincipleKey ParametersCommon ApplicationReference
MEGA-PRESS J-difference editing to isolate the GABA signal from overlapping resonances.TE = 68 ms (for GABA+), TE = 80 ms (for macromolecule-suppressed GABA), editing pulse at 1.9 ppm.Non-invasive in vivo quantification of GABA in the human and animal brain. medrxiv.orgnih.govmedrxiv.org
PRESS Voxel localization using three slice-selective RF pulses.Used as the localization component within the MEGA-PRESS sequence.Defines the volume of interest (VOI) for GABA measurement. researchgate.net

It is important to note that the GABA signal measured with MEGA-PRESS at a TE of 68 ms often includes contributions from macromolecules (MM) and is therefore reported as "GABA+". nih.gov Specific acquisition strategies or post-processing techniques can be employed to minimize this MM contamination. medrxiv.org The reproducibility of GABA measurements with MEGA-PRESS has been shown to be good, with coefficients of variation around 10-13%, making it a reliable tool for clinical and neuroscience research. osti.gov

Quantification Strategies and Referencing Methods (e.g., water vs. metabolite)

In vivo quantification of GABA using proton magnetic resonance spectroscopy (¹H-MRS) is a cornerstone of non-invasive neurochemical research. researchgate.netnih.govbiorxiv.org The low concentration of GABA (~1 mM) and signal overlap with more abundant metabolites like N-acetylaspartate (NAA), creatine (B1669601) (Cr), glutamate (B1630785) (Glu), and glutamine (Gln) necessitate specialized spectral editing techniques, such as MEGA-PRESS (MEscher-GArwood Point RESolved Spectroscopy). researchgate.netnih.govmedrxiv.org This method uses frequency-selective editing pulses to isolate the GABA signal from overlapping resonances. medrxiv.orgarxiv.org

A critical aspect of quantification is the use of an internal reference signal to determine absolute concentrations. The two most common referencing strategies are using the unsuppressed tissue water signal or the signal from a stable metabolite, such as creatine (Cr) or N-acetylaspartate (NAA). Current time information in Houston, TX, US.nih.gov

Water Referencing: This is the most widely used approach for absolute quantification. nih.gov It involves acquiring an unsuppressed water signal from the same volume of interest, which serves as an internal concentration standard given the high and well-characterized concentration of water in brain tissue. medrxiv.orgnih.gov This method is considered viable and reliable for quantifying in vivo GABA levels. nih.gov However, factors like tissue composition (gray matter, white matter, CSF) within the voxel and potential changes in water concentration or relaxation properties in disease states must be carefully considered. nih.gov

Metabolite Referencing: Using metabolites like Cr or NAA as a reference is another common practice. researchgate.netCurrent time information in Houston, TX, US. This method provides a ratio of GABA to the reference metabolite (e.g., GABA/Cr). It can be advantageous as it is less sensitive to certain hardware and software variations. However, the concentration of reference metabolites can also change with age, development, and in various pathological conditions, which can confound the interpretation of results. nih.gov While both referencing methods have their merits and drawbacks, studies suggest their reliability can be similar. nih.gov

The choice of quantification strategy depends on the specific research question and the population being studied. To ensure data quality and comparability across studies, standardized acquisition and analysis protocols, such as those recommended for MEGA-PRESS, are crucial. medrxiv.org

Carbon-13 MRS for Metabolic Flux Analysis

Carbon-13 Magnetic Resonance Spectroscopy (¹³C-MRS) is a powerful technique for elucidating metabolic pathways and quantifying the rates of metabolic reactions (fluxes) in vivo. researchgate.netnih.gov By administering a substrate labeled with the stable isotope ¹³C, such as [1,6-¹³C₂]glucose, researchers can trace the path of the carbon atoms as they are incorporated into various metabolites, including glutamate, glutamine, and GABA. researchgate.netnih.gov

This methodology provides a dynamic window into cerebral metabolism, allowing for the distinction between glial and neuronal metabolic activity. researchgate.netnih.gov For instance, analyzing the turnover of ¹³C into different carbon positions of glutamate and glutamine allows for the calculation of key metabolic fluxes, including:

The tricarboxylic acid (TCA) cycle flux in neurons and astrocytes. nih.gov

Pyruvate carboxylase activity, an anaplerotic pathway primarily in astrocytes. nih.gov

The rate of the glutamate-glutamine cycle (VNT), which is tightly linked to neurotransmission. nih.gov

The synergistic use of ¹³C-MRS and ¹³C-labeled substrates offers unique insights into the energetics of GABAergic neurotransmission. It allows for the quantitative assessment of the rate at which GABA is synthesized from glutamate and subsequently cycled. researchgate.net This has significant implications for understanding the metabolic underpinnings of various neurological and psychiatric disorders where altered GABAergic function is implicated. researchgate.net While technically demanding, particularly in small animal models, advancements in high-field MRI (e.g., 14.1T) have enabled highly resolved in vivo ¹³C spectra, making it possible to quantify these metabolic fluxes with increasing precision and spatial resolution. researchgate.netnih.gov

Computational Neuroscience and Biophysical Modeling

Computational models are indispensable tools for integrating experimental data and exploring the complex dynamics of GABAergic systems, from the level of a single neuron to large-scale brain networks.

Biophysically detailed models of single neurons are used to simulate how GABAergic inputs affect neuronal behavior. These models incorporate the kinetics of GABAₐ receptors, which are ligand-gated chloride channels. modeldb.sciencebarrowneuro.org The models simulate the binding of GABA, the subsequent opening of the chloride channel, and the resulting flow of ions. modeldb.sciencenih.gov This allows researchers to study how inhibitory postsynaptic potentials (IPSPs) are generated and how they integrate with excitatory inputs to control neuron firing. nih.gov Key parameters in these models include the reversal potential for chloride, which determines whether the GABAergic current is hyperpolarizing or shunting, and the conductance of the GABAₐ receptors. modeldb.scienceyoutube.com These models are crucial for understanding the maintenance of ion homeostasis and the precise mechanisms of signal integration at the postsynaptic membrane. nih.gov

The traditional view of the synapse has expanded to the "tripartite synapse," which includes the presynaptic terminal, the postsynaptic neuron, and the surrounding astrocyte. nih.govmdpi.com Astrocytes are now known to be active participants in synaptic function, capable of sensing and releasing neurotransmitters, including GABA. mdpi.comresearchgate.netnih.gov

Biochemical and Analytical Chemistry Methodologies

A variety of robust biochemical and analytical techniques are employed for the precise detection and quantification of 4-aminobutanoic acid in biological matrices.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for separating and quantifying GABA. helixchrom.comnih.gov Due to GABA's chemical properties, analysis often requires a derivatization step to attach a chromophore or fluorophore (e.g., phenylisothiocyanate) to the molecule, making it detectable by UV or fluorescence detectors. nih.gov More advanced methods couple HPLC with Mass Spectrometry (LC-MS), which offers high sensitivity and selectivity without the need for derivatization, allowing for the direct measurement of GABA based on its mass-to-charge ratio. helixchrom.com Techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) are particularly effective for separating polar compounds like GABA. helixchrom.com

Capillary Electrophoresis-Mass Spectrometry (CE-MS): This technique offers a rapid and simplified method for GABA determination without derivatization. nih.gov CE separates molecules based on their electrophoretic mobility in a capillary, and the separated components are then detected by MS. This method has been shown to provide results comparable to traditional HPLC methods but with faster analysis times. nih.gov

Enzymatic Assays (GABase Assay): This is a spectrophotometric method used to quantify GABA in biological samples. nih.govjmb.or.kr The assay utilizes a commercially available enzyme mixture called GABase, which contains GABA-aminotransferase and succinic semialdehyde dehydrogenase. These enzymes catalyze reactions that ultimately lead to the reduction of NADP⁺ to NADPH, which can be measured by the change in absorbance at 340 nm. The amount of NADPH produced is directly proportional to the initial amount of GABA in the sample. nih.govjmb.or.kr

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Neurotransmitter Profiling

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) stands as a powerful and highly sensitive technique for the simultaneous quantification of multiple neurotransmitters, including GABA, from complex biological matrices such as brain tissue and cerebrospinal fluid. nih.govyoutube.com This method offers superior selectivity and sensitivity compared to other analytical techniques.

The general workflow involves the extraction of neurotransmitters from the biological sample, often through protein precipitation. frontiersin.org The extract is then injected into the HPLC system, where the compounds are separated based on their physicochemical properties as they pass through a specialized column. Following separation, the eluate is introduced into the mass spectrometer. In the MS/MS process, a specific precursor ion for each analyte is selected and fragmented to produce characteristic product ions. The detection and quantification of these product ions provide a highly specific measurement of the analyte's concentration. nih.gov

Researchers have developed and validated numerous HPLC-MS/MS methods for neurotransmitter profiling. For instance, a rapid and sensitive protocol was established to simultaneously measure five neurotransmitters, including GABA, in rat brain tissue. nih.gov Another study detailed a method for the analysis of twelve neuroactive molecules from just a few microliters of mouse cerebrospinal fluid, demonstrating the technique's applicability to samples of limited volume. nih.gov These methods are crucial for studying the alterations in neurotransmitter levels in various neurological conditions. youtube.comfrontiersin.org

Table 1: Example of HPLC-MS/MS Parameters for Neurotransmitter Analysis

ParameterValueReference
Chromatographic System Agilent 1290 HPLC nih.gov
Mass Spectrometer Agilent-6430 nih.gov
Column Ethylene Bridged Hybrid (BEH) C18 nih.gov
Mobile Phase Solvent A: 0.1% aqueous Formic Acid; Solvent B: Acetonitrile nih.gov
Flow Rate 0.3 ml/min nih.gov
Ionization Mode Positive Electrospray Ionization (ESI+) nih.gov
Detection Mode Multiple Reaction Monitoring (MRM) nih.gov

This table presents a generalized example of parameters and is not exhaustive. Specific conditions may vary based on the exact application and instrumentation.

Enzymatic Assays for GABAergic Metabolic Enzyme Activity

Enzymatic assays are fundamental for determining the activity of enzymes involved in the synthesis and degradation of GABA, such as glutamate decarboxylase (GAD) and GABA transaminase (GABA-T). These assays provide insights into the metabolic state of the GABAergic system under various physiological and pathological conditions. capes.gov.br

A common approach for quantifying GABA involves colorimetric or fluorometric enzymatic kits. researchgate.netfrontiersin.org One such system utilizes a three-enzyme reaction. It combines the activity of GABA aminotransferase, glutamate oxidase, and peroxidase. This cascade of reactions results in the formation of a colored product that can be measured spectrophotometrically, with the absorbance being proportional to the GABA concentration in the sample. researchgate.netnih.gov These assays have been shown to yield results comparable to those obtained with HPLC-MS/MS. nih.gov

These enzymatic assays are valuable tools for studying the effects of various factors on GABA metabolism. For example, they have been used to investigate the enzymatic conversions of glutamate and GABA as indicators of stress responses in plants. capes.gov.br In clinical and preclinical research, these assays can help elucidate the mechanisms underlying diseases associated with GABAergic dysfunction.

Table 2: Components of a GABA Enzymatic Assay Kit

ComponentFunctionReference
GABA aminotransferase (GABA-AT) Catalyzes the conversion of GABA. researchgate.netnih.gov
Glutamate Oxidase Oxidizes glutamate, producing hydrogen peroxide. researchgate.netnih.gov
Peroxidase Catalyzes the reaction of hydrogen peroxide with a chromogen. researchgate.netnih.gov
Chromogenic Substrate (e.g., Trinder's reagent) Forms a colored product upon reaction. researchgate.netnih.gov

This table lists key components of a representative enzymatic assay kit. The exact composition may vary between different commercial kits.

Genetic and Molecular Biological Approaches

Genetic and molecular biology techniques have revolutionized the study of the GABAergic system, allowing for the investigation of gene expression patterns and the functional roles of specific genes in vivo.

Gene Expression Profiling of GABAergic Components (e.g., Receptor Subunits, Enzymes)

Gene expression profiling is used to quantify the messenger RNA (mRNA) levels of key components of the GABAergic system, providing a snapshot of the transcriptional activity of genes encoding GABA receptors, their subunits, and metabolic enzymes like GAD. nih.govresearchgate.net Techniques such as quantitative real-time polymerase chain reaction (qRT-PCR) and single-cell RNA sequencing (scRNA-seq) are commonly employed.

Studies have utilized these methods to examine the expression of the 19 known GABAA receptor subunits (e.g., α1–6, β1–3, γ1–3) and the GABAB receptor subunits (GABAB1 and GABAB2) in various brain regions and cell types. nih.govnih.gov For instance, research has investigated the gene expression profile of the GABAergic system in the anterior cingulate cortex of mice with neuropathic pain, revealing significant changes in the expression of specific GABAA receptor subunits. nih.gov Similarly, the expression of GABA signaling components has been analyzed in non-neuronal cells, such as periodontal ligament cells, highlighting the broad physiological roles of the GABAergic system. researchgate.net

This level of analysis is critical for understanding the molecular adaptations that occur in response to physiological stimuli, pathological conditions, or pharmacological interventions.

Table 3: Examples of Genes Profiled in GABAergic System Research

Gene CategorySpecific GenesFunctionReference
GABA Synthesis GAD1 (GAD67), GAD2 (GAD65)Catalyze the conversion of glutamate to GABA. nih.gov
GABAA Receptor Subunits GABRA1-6, GABRB1-3, GABRG1-3, etc.Form the ionotropic GABAA receptor chloride channel. nih.gov
GABAB Receptor Subunits GABBR1, GABBR2Form the metabotropic GABAB receptor. nih.gov
GABA Transporters GAT-1, GAT-2, GAT-3, GAT-4Remove GABA from the synaptic cleft. nih.gov

Targeted Genetic Manipulations in Preclinical Models (e.g., Knockout/Knockin studies)

Targeted genetic manipulations in preclinical models, particularly in mice, are indispensable for elucidating the specific functions of GABAergic system components. youtube.com These approaches involve the creation of knockout mice, where a specific gene is inactivated, or knockin mice, where a gene is replaced with a mutated version. nih.gov

For example, knockout mice for specific GABAA receptor subunits have been generated to study the roles of these subunits in mediating the effects of benzodiazepines and in behaviors such as anxiety. nih.govcapes.gov.br Studies on GABAA receptor α1 subunit knockout mice have provided insights into receptor assembly and pharmacological responses. capes.gov.br Similarly, knockin mice with point mutations in GABAA receptor subunits have been instrumental in dissecting the molecular mechanisms of action of drugs like ethanol. nih.gov

More advanced techniques, such as the Cre-LoxP system combined with CRISPR-Cas9, allow for cell-type-specific and temporally controlled gene deletion, providing a more refined understanding of the cell-autonomous roles of GABA receptors in synapse development and function. nih.gov These genetic tools are crucial for establishing causal links between specific genes and their physiological or pathophysiological roles in the complex neural circuits regulated by GABA. youtube.comfrontiersin.org

Developmental Neurobiology of Gabaergic Systems

Maturation of GABAergic Neuronal Properties During Development

The maturation of GABAergic neurons is a dynamic process characterized by a series of well-defined changes in their properties and function. In the early stages of development, GABAergic transmission is surprisingly excitatory, a phenomenon that is critical for many aspects of neural development. nih.govnih.gov This excitatory action of GABA is later replaced by its classical inhibitory function in the mature brain. nih.govnih.gov

Several key events mark the maturation of GABAergic synapses:

Synaptic transmission starts with GABA: In many regions of the developing brain, GABAergic synapses are the first to form, preceding the establishment of glutamatergic synapses. nih.govnih.gov

Immature synapses have a high release probability: Early GABAergic synapses tend to release neurotransmitters with a higher probability compared to their mature counterparts. nih.gov This can lead to a more robust initial signaling.

Proneness to depression: Immature GABAergic synapses often exhibit paired-pulse and tetanic depression, meaning that their response to repeated stimulation decreases. nih.gov

Shift from asynchronous to synchronous release: As synapses mature, there is a shift from a more scattered, asynchronous release of neurotransmitters to a more precise, synchronous release. nih.gov

Changes in receptor subunit composition: The composition of GABA-A receptors, the primary mediators of fast GABAergic transmission, changes during development. For instance, in the visual cortex, there is a progressive increase in α1-containing receptors and a decrease in α3- and α5-containing receptors after eye-opening. frontiersin.org

This maturation process is not solely an intrinsic program but is also influenced by external factors, including neurotrophins like brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF). nih.gov Furthermore, endocannabinoids have been shown to be crucial for the maturation of GABAergic release in the visual cortex. johnshopkins.edu

Key Features of Immature vs. Mature GABAergic Synapses
PropertyImmature SynapsesMature Synapses
GABA ActionExcitatory/Depolarizing nih.govInhibitory/Hyperpolarizing youtube.com
Release ProbabilityHigh nih.govLower johnshopkins.edu
Short-Term PlasticityPaired-pulse and tetanic depression nih.govMore varied, including facilitation
Neurotransmitter ReleaseAsynchronous nih.govSynchronous nih.gov
GABA-A Receptor SubunitsHigher expression of α3 and α5 frontiersin.orgHigher expression of α1 frontiersin.org

Role in Neural Progenitor Cell Proliferation and Differentiation

GABAergic signaling plays a significant role in regulating the proliferation and differentiation of neural progenitor cells (NPCs), the stem cells of the nervous system. This influence is exerted well before the formation of synaptic connections. nih.gov

Studies have shown that GABA can have a dual effect on NPC proliferation. On one hand, GABA and another major neurotransmitter, glutamate (B1630785), can depolarize progenitor cells in the ventricular zone of the embryonic neocortex and inhibit DNA synthesis, thereby acting as a brake on proliferation. nih.gov This suggests that endogenously released GABA can influence the cell cycle of neocortical progenitors. nih.gov On the other hand, research indicates that GABA, through GABA-A receptors, can negatively control the proliferation of embryonic and neural crest stem cells. nih.gov This negative feedback mechanism, where GABA levels correlate with the size of the stem cell pool, helps to regulate the growth of the embryo. nih.gov

GABA also plays a crucial role in the differentiation of NPCs. Activation of GABA-B receptors on neural progenitors has been shown to preferentially promote the commitment of these cells towards a neuronal lineage. nih.gov In vitro studies have demonstrated that it is possible to differentiate human neural progenitor cells into striatal GABAergic neurons. oup.com This process can be influenced by various factors, including brain-derived neurotrophic factor (BDNF) and valproic acid. oup.com

Effects of GABA on Neural Progenitor Cells
ProcessReceptor(s) InvolvedEffectSupporting Evidence
ProliferationGABA-AInhibition of DNA synthesis in cortical progenitors nih.govLoTurco et al. (1995) nih.gov
ProliferationGABA-ANegative control of embryonic and neural crest stem cell proliferation nih.govAndäng et al. (2008) nih.gov
DifferentiationGABA-BPromotes commitment to a neuronal lineage nih.govAse et al. (2008) nih.gov
Differentiation-Differentiation into striatal GABAergic neurons in vitro oup.comVandeputte et al. (2017) oup.com

Influence on Neuronal Migration and Circuit Formation

The precise migration of newly born neurons to their final destination is a critical step in the formation of functional neural circuits. GABAergic signaling has been identified as a key regulator of this process. nih.govnih.govresearchgate.net GABA can act as both a "go" and a "stop" signal for migrating neurons, depending on the context, concentration, and receptor subtype involved. nih.govresearchgate.net

GABA's influence on neuronal migration is complex and involves different receptor subtypes at various stages:

GABA-A and GABA-A-rho receptors: These receptors are involved in promoting the migration of neurons from the proliferative zones into the intermediate zone. nih.gov

GABA-B receptors: Activation of these receptors is important for the migration of neurons from the intermediate zone into the cortical plate. nih.gov

GABA-A receptors as a stop signal: In the upper cortical plate, activation of GABA-A receptors can act as a stop signal, terminating the migration of neurons. nih.gov

The source of the GABA that directs this migration is thought to be the cortical plate cells themselves. frontiersin.org Disruptions in GABAergic signaling during early corticogenesis, either through pharmacological manipulation or genetic alterations, can lead to neuronal migration disorders, such as the formation of heterotopic cell clusters. nih.govresearchgate.net

GABA's Role in Neuronal Migration
Migration StageReceptor(s) InvolvedEffect of GABASupporting Evidence
From Ventricular/Subventricular Zone to Intermediate ZoneGABA-A / GABA-A-rhoPromotes migration ("Go" signal) nih.govBehar et al. (2000) nih.gov
From Intermediate Zone to Cortical PlateGABA-BControls migration nih.govBehar et al. (2000) nih.gov
Termination of Migration in Upper Cortical PlateGABA-ATerminates migration ("Stop" signal) nih.govBehar et al. (2000) nih.gov

Developmental Plasticity of GABAergic Actions (e.g., Excitatory to Inhibitory Shift)

One of the most remarkable aspects of GABAergic system development is the functional switch of GABA's action from excitatory to inhibitory. nih.govnih.gov In immature neurons, GABA-A receptor activation leads to an efflux of chloride ions, causing membrane depolarization and an excitatory effect. researchgate.netnih.gov This is due to a relatively high intracellular chloride concentration maintained by the Na-K-2Cl cotransporter 1 (NKCC1). nih.govresearchgate.netfrontiersin.org

As development progresses, the expression of the potassium-chloride cotransporter 2 (KCC2) increases. nih.govfrontiersin.org KCC2 actively extrudes chloride from the neuron, leading to a lower intracellular chloride concentration. nih.govfrontiersin.org Consequently, activation of GABA-A receptors in mature neurons results in an influx of chloride ions, causing hyperpolarization and an inhibitory effect. researchgate.netnih.gov

This "GABA switch" is a critical developmental milestone and is itself regulated by GABAergic activity. Increased GABA-A receptor activation can accelerate the switch, while blocking these receptors can delay it. nih.gov This suggests that GABA acts as a self-limiting trophic factor during development. nih.gov The timing of this switch is crucial for normal brain development and can be influenced by factors such as the hormone oxytocin, which has been shown to regulate the activity of KCC2. researchgate.net

The Excitatory-to-Inhibitory GABA Switch
FactorImmature Neuron (Excitatory GABA)Mature Neuron (Inhibitory GABA)
Key Chloride TransporterNKCC1 (high expression) nih.govresearchgate.netKCC2 (high expression) nih.govfrontiersin.org
Intracellular Chloride ConcentrationHigh researchgate.netnih.govLow nih.govfrontiersin.org
GABA-A Receptor ActivationChloride efflux researchgate.netnih.govChloride influx researchgate.netfrontiersin.org
Postsynaptic ResponseDepolarization researchgate.netnih.govHyperpolarization researchgate.netfrontiersin.org

Role of Gamma Aminobutyric Acid Beyond the Central Nervous System Academic Research Focus

Pancreatic Islet Cell Biology

Within the pancreatic islets of Langerhans, GABA acts as an important signaling molecule, participating in both autocrine and paracrine communication to regulate glucose homeostasis. frontiersin.orgnih.gov It is produced in large quantities by islet beta cells, the same cells responsible for insulin (B600854) synthesis and secretion. frontiersin.orgnih.gov

GABA exerts differential effects on the primary endocrine cells of the pancreas, the alpha and beta cells, thereby fine-tuning the secretion of glucagon (B607659) and insulin.

Glucagon Suppression: GABA is a key inhibitor of glucagon secretion from alpha cells. frontiersin.orgnih.gov When glucose levels rise, beta cells release GABA along with insulin. nih.gov This GABA then acts on GABA-A (GABAA) receptors on neighboring alpha cells. nih.govnih.gov The activation of these receptors, which are ligand-gated chloride channels, leads to an influx of chloride ions, causing hyperpolarization of the alpha cell membrane. nih.govnih.gov This hyperpolarization makes it more difficult for the cell to generate action potentials, thus suppressing glucagon release. frontiersin.orgnih.gov Insulin released from beta cells enhances this effect by promoting the translocation of GABAA receptors to the surface of alpha cells. nih.govnih.gov

Insulin Secretion: The role of GABA in regulating insulin secretion from beta cells is more complex, with studies reporting both stimulatory and inhibitory effects. frontiersin.orgnih.gov Some research indicates that GABA can stimulate insulin secretion by depolarizing the beta cell membrane. nih.govnih.gov Unlike in mature neurons and alpha cells, the chloride gradient in beta cells can cause an efflux of chloride ions upon GABAA receptor activation, leading to depolarization. frontiersin.orgnih.gov This depolarization can open voltage-gated calcium channels, increasing intracellular calcium and triggering insulin exocytosis. frontiersin.orgnih.gov Conversely, other studies have shown that GABA can inhibit insulin secretion, particularly at high glucose concentrations, and helps to stabilize the pulsatile pattern of insulin release. frontiersin.orgdiabetesresearchconnection.org The exact effect appears to depend on various factors, including the metabolic state of the cell. nih.gov

Table 1: Summary of GABA's Effects on Pancreatic Islet Cells
Cell TypePrimary Hormone SecretedGABA's Effect on Membrane PotentialEffect on Hormone SecretionPrimary Receptor Involved
Alpha (α) CellGlucagonHyperpolarization nih.govnih.govInhibition/Suppression frontiersin.orgnih.govdiabetesjournals.orgGABA-A (GABAA) nih.govnih.gov
Beta (β) CellInsulinDepolarization nih.govnih.govnih.govStimulation or Inhibition (context-dependent) frontiersin.orgfrontiersin.orgGABA-A (GABAA), GABA-B (GABAB) diabetesjournals.org

Beyond its role in hormone secretion, GABA has been shown to have trophic effects on pancreatic beta cells, promoting their proliferation and survival. nih.govnih.gov

Beta Cell Growth: Research has demonstrated that GABA can stimulate beta cell replication and protect them from apoptosis (programmed cell death). nih.govdiabetesjournals.org The mechanism underlying these effects involves the activation of both GABAA and GABAB receptors. diabetesjournals.org As mentioned, GABA-induced depolarization in beta cells leads to the opening of voltage-dependent calcium channels (VDCCs). nih.govfrontiersin.org The resulting influx of calcium ions is a critical step that initiates downstream signaling cascades. nih.govdiabetesjournals.org

PI3K/AKT Pathway: A key pathway activated by the GABA-induced calcium influx is the Phosphatidylinositol 3-kinase (PI3K)/AKT pathway. frontiersin.orgnih.govdiabetesjournals.org The activation of PI3K/Akt signaling is a well-established route for promoting cell growth and survival in many cell types, including beta cells. nih.govresearchgate.net Studies have shown that GABA-stimulated activation of Akt is abolished by blocking either GABAA receptors or calcium channels, confirming the sequence of events. nih.gov This pathway is crucial for conveying the growth and survival signals initiated by GABA in human beta cells. diabetesjournals.org

Trans-differentiation: The potential for GABA to induce the conversion of pancreatic alpha cells into insulin-producing beta cells (trans-differentiation) has been a subject of intense research, though findings are controversial. frontiersin.orgfrontiersin.org Some studies have suggested that GABA can promote this cellular identity change, offering a potential strategy for regenerating beta cells. nih.govfrontiersin.org However, other rigorous studies using genetic lineage tracing in mice have found no evidence that GABA or other agents that activate GABA signaling stimulate alpha-to-beta cell trans-differentiation in vivo. nih.govnih.gov

Plant Physiology and Metabolism (Research Applications)

In plants, GABA is a ubiquitous non-protein amino acid that functions as both a key metabolite and a signaling molecule. tandfonline.comfrontiersin.org Its concentration increases rapidly in response to various environmental stimuli, playing a central role in stress adaptation, development, and primary metabolism. tandfonline.comnih.gov

Plants accumulate GABA as a common response to a wide array of abiotic stresses. nih.gov

Temperature Stress: Exogenous application of GABA has been shown to improve tolerance to heat stress in various plants by regulating photosynthesis, enhancing antioxidant defense systems, and up-regulating osmoprotectants. nih.gov It also helps mitigate chilling injury by reducing oxidative damage. nih.gov

Salt Stress: Under high salinity, GABA accumulation helps plants in several ways. It acts as an osmolyte to assist in osmotic adjustment, scavenges damaging reactive oxygen species (ROS), and regulates ion homeostasis. nih.govmdpi.com By activating antioxidant enzymes, GABA reduces oxidative damage caused by salt-induced ROS production. nih.govmdpi.com

Hypoxia Stress: Under low-oxygen (hypoxic) conditions, such as those caused by waterlogging, GABA accumulation is essential. nih.gov The synthesis of GABA consumes protons, which helps to regulate and stabilize cytoplasmic pH during hypoxia-induced acidosis. nih.gov Research shows that GABA is crucial for restoring the cell's membrane potential and preventing ROS-induced loss of essential ions like potassium under hypoxic conditions. nih.gov

Table 2: Role of GABA in Plant Abiotic Stress Response
Stress TypeKey Mechanisms of GABA-Mediated Tolerance
Temperature (Heat, Cold)Regulation of photosynthesis, osmotic adjustment, activation of antioxidant systems, reduction of oxidative damage. nih.govnih.govresearchgate.net
Salinity (Salt)Acts as an osmolyte, scavenges reactive oxygen species (ROS), regulates ion homeostasis, enhances antioxidant enzyme activity. nih.govmdpi.commdpi.com
Hypoxia (Low Oxygen)Regulates cytoplasmic pH, restores membrane potential, prevents ROS-induced ion leakage, provides an alternative carbon source for the TCA cycle. nih.govresearchgate.netmdpi.com

GABA also functions as a signaling molecule that influences various stages of plant growth and development. nih.govresearchgate.net

Root Formation: The role of GABA in root development is complex. Research in poplar has shown that an accumulation of endogenous GABA can inhibit the formation and growth of adventitious roots. researchgate.net This suggests that GABA acts as a negative regulator in this specific developmental process, which is influenced by a balance of hormones and carbon/nitrogen metabolism. researchgate.net

Fruit Ripening: GABA levels are also associated with fruit development and ripening. In tomato, for instance, the activity of glutamate (B1630785) decarboxylase (GAD), the enzyme that synthesizes GABA, is prolonged into the ripening stage, contributing to GABA accumulation. researchgate.net GABA can also positively regulate ethylene biosynthesis, a key hormone in the ripening process of many fruits. researchgate.net

GABA metabolism is intrinsically linked to primary carbon and nitrogen pathways in plants through a set of reactions known as the GABA shunt. frontiersin.orgelsevierpure.com This pathway bypasses two steps of the mitochondrial tricarboxylic acid (TCA) cycle, a central hub of cellular respiration. nih.govnih.gov

The GABA shunt consists of three key enzymatic steps:

Synthesis: GABA is synthesized in the cytosol from glutamate via the enzyme glutamate decarboxylase (GAD). nih.govnih.gov

Transamination: GABA is transported into the mitochondria and converted to succinic semialdehyde (SSA) by GABA transaminase (GABA-T). nih.gov

Oxidation: SSA is then oxidized to succinate (B1194679) by succinic semialdehyde dehydrogenase (SSADH). nih.gov

This resulting succinate can then enter and be metabolized in the TCA cycle. nih.govbiotecharticles.com The GABA shunt is a critical metabolic pathway that provides an alternative route for carbon and nitrogen to flow, especially under stress conditions when parts of the main TCA cycle may be inhibited. nih.gov It serves as an important interface between carbon and nitrogen metabolism, helping to maintain the cellular carbon-nitrogen balance and providing a source of energy and carbon skeletons for other biosynthetic pathways. tandfonline.comfrontiersin.orgnih.gov

4

While Gamma-Aminobutyric Acid (GABA) is primarily recognized as the main inhibitory neurotransmitter in the mammalian central nervous system, a substantial and growing body of research highlights its significant roles in peripheral tissues and systems. nih.govswinburne.edu.au This section delves into the academic research exploring the multifaceted functions of GABA outside of the brain and spinal cord, focusing on its activities within the immune system, the endocrine pancreas, and the gastrointestinal tract.

The GABAergic System in Peripheral Tissues

GABA, along with its receptors (GABA-A and GABA-B) and the enzymes for its synthesis and degradation, are present in a wide array of peripheral organs. nih.govfrontiersin.org This includes the autonomic nervous system, endocrine glands, and non-neuronal tissues like smooth muscle. nih.govnih.gov The presence of this complete "GABAergic system" suggests that GABA functions as a signaling molecule in these areas, acting as a neurotransmitter, hormone, or paracrine factor to modulate physiological processes. nih.govswinburne.edu.au

Immunomodulatory Functions of GABA

Emerging evidence points to a significant immunomodulatory role for GABA, with immune cells possessing the machinery for GABA signaling. pnas.orgnih.gov

GABA in Immune Cells: Immune cells, including T cells and antigen-presenting cells (APCs), can synthesize GABA and express functional GABA receptors. pnas.orgnih.gov This allows GABA to act as an autocrine or paracrine signaling molecule within the immune system. pnas.org

Anti-inflammatory Effects: Research has demonstrated that GABA can exert anti-inflammatory effects. mdpi.com Activation of GABA-A receptors on immune cells like macrophages and dendritic cells can reduce their inflammatory activities and shift them towards an anti-inflammatory state. mdpi.com Studies have shown that GABA treatment can decrease the production of inflammatory cytokines in peripheral macrophages and suppress T cell proliferation. pnas.orgnih.gov This inhibitory role in the immune system parallels its primary function in the CNS. pnas.org

Role in Autoimmune Conditions: The immunomodulatory properties of GABA have led to investigations into its role in autoimmune diseases. For instance, increasing GABAergic activity has been shown to ameliorate experimental autoimmune encephalomyelitis (EAE), an animal model of multiple sclerosis, by inhibiting inflammation. pnas.org

GABA's Role in the Endocrine Pancreas

The pancreatic islets of Langerhans contain high concentrations of GABA, particularly within the insulin-producing beta (β) cells. diabetesjournals.orgfrontiersin.orgwikipedia.org This localization points to a crucial role for GABA in regulating islet cell function and glucose homeostasis. nih.gov

Regulation of Hormone Secretion: GABA secreted from β-cells can act in a paracrine manner to influence the function of neighboring alpha (α) and delta (δ) cells. nih.gov It has been shown to inhibit the secretion of glucagon from α-cells, a hormone that raises blood glucose levels. wikipedia.orgnih.gov The effect of GABA on insulin secretion from β-cells is more complex, with some studies suggesting an inhibitory autocrine role. frontiersin.org

Islet Cell Survival and Regeneration: Beyond hormone regulation, GABA has been shown to have protective and regenerative effects on pancreatic β-cells. wikipedia.orgnih.gov It can promote the survival and replication of β-cells, which has generated interest in its potential for diabetes treatment. wikipedia.org

Table 1: Summary of GABA's Actions in the Endocrine Pancreas

Cell Type Primary Function Effect of GABA Receptor Type Involved
Beta (β) Cells Produce and secrete insulin Autocrine regulation of insulin secretion, promotes cell survival and regeneration GABA-A and GABA-B Receptors
Alpha (α) Cells Produce and secrete glucagon Inhibits glucagon secretion GABA-A Receptors
Delta (δ) Cells Produce and secrete somatostatin Modulates somatostatin secretion GABA-A Receptors

GABA in the Gastrointestinal Tract

The gastrointestinal (GI) tract contains a widespread and powerful GABAergic system, where GABA acts as both a neurotransmitter within the enteric nervous system (ENS) and as an endocrine-like mediator. nih.govnih.govphysiology.org

Modulation of Motility and Secretion: GABAergic neurons are a component of the ENS, the intrinsic nervous system of the gut. physiology.org Depending on the receptor subtype activated, GABA can either stimulate (via GABA-A receptors) or inhibit (via GABA-B receptors) intestinal motility and secretion. nih.govphysiology.org This dual action allows for fine-tuned regulation of GI function.

Neuro-immune Interactions: The GABAergic system in the gut is also implicated in neuro-immune interactions, potentially modulating the activity of immune cells associated with enteric inflammatory conditions like Inflammatory Bowel Disease. nih.govresearchgate.net

Endocrine and Paracrine Roles: GABA is found in endocrine-like cells within the gut mucosa, suggesting it can act as a hormone or a local paracrine signaling molecule to regulate various digestive processes. physiology.orgresearchgate.net

Genetic Engineering and Breeding Strategies for GABA Accumulation (as a research area)

The various physiological benefits of GABA have spurred significant research into increasing its content in crop plants, creating "functional foods" with enhanced nutritional and health-promoting properties. frontiersin.orgnih.gov Plant breeders and molecular biologists are employing a range of strategies, from traditional breeding to cutting-edge genetic engineering, to develop elite crop varieties with elevated GABA levels. frontiersin.org Tomato (Solanum lycopersicum) has emerged as a key model crop for this research. frontiersin.org

Conventional and Mutagenesis Breeding

Initial approaches to enhance GABA content in crops involved conventional breeding techniques. This included screening diverse germplasm, including wild relatives of cultivated species, to identify varieties with naturally high GABA levels. frontiersin.orgnih.gov These high-GABA lines could then be crossed with elite cultivars to develop new, improved varieties. nih.gov Induced mutagenesis, using chemical or physical mutagens to create random genetic variations, has also been employed to generate plants with desirable traits, including increased GABA accumulation. frontiersin.org

Metabolic Engineering using Genetic Modification

Genetic engineering offers a more targeted and efficient approach to increasing GABA content by directly manipulating the genes involved in its metabolic pathway, known as the GABA shunt.

Targeting Key Enzymes: A primary strategy involves modifying the expression or activity of glutamate decarboxylase (GAD), the enzyme that catalyzes the synthesis of GABA from glutamate. researchgate.netnih.gov Researchers have used CRISPR/Cas9 gene-editing technology to truncate the calmodulin-binding domain (CaMBD) of the GAD enzyme in tomatoes. nih.gov This modification results in a constitutively active enzyme, leading to a significant increase in GABA levels in both the leaves and fruits of the edited plants. nih.gov

Multiplex Genome Editing: More advanced approaches have utilized multiplex CRISPR/Cas9 systems to simultaneously edit several genes within the GABA shunt pathway in tomatoes. nih.govisaaa.org By targeting five key genes, researchers were able to generate plants with GABA levels up to 19-fold higher in the leaves compared to wild-type plants. nih.gov This demonstrates the power of multiplex editing for significant metabolic engineering. nih.gov

CRISPR/Cas9-Mediated Enhancement

The CRISPR/Cas9 system has become the tool of choice for its precision and efficiency in plant metabolic engineering. nih.govresearchgate.net

Tomato as a Model: In tomato, editing the SlGAD2 and SlGAD3 genes has successfully increased GABA content by over 3-fold without negatively impacting fruit morphology or total free amino acid content. nih.gov This highlights the specificity of the CRISPR/Cas9 approach.

Rice Fortification: Similar strategies have been applied to other crops. In rice, researchers used CRISPR-Cas9 to edit the OsGAD4 gene, which also contains a calmodulin-binding domain. isaaa.org The resulting GABA-fortified rice plants not only had higher GABA content but also exhibited increased tolerance to abiotic stresses like salinity and drought. isaaa.org

Table 2: Genetic Engineering Strategies for GABA Accumulation in Plants

Strategy Gene(s) Targeted Crop Outcome Reference
CaMBD Truncation SlGAD2, SlGAD3 Tomato 2.5 to 3.5-fold increase in GABA content nih.gov
Multiplex Editing 5 key genes in GABA shunt Tomato Up to 19-fold GABA increase in leaves nih.gov
CaMBD Truncation OsGAD4 Rice Increased GABA content and abiotic stress tolerance isaaa.org

The successful application of these genetic strategies not only provides a pathway for developing GABA-enriched functional foods but also offers valuable insights into the regulatory mechanisms of plant metabolic pathways and GABA's role in plant growth and stress responses. nih.govisaaa.org

Emerging Research Themes and Future Directions in 4 Aminobutanoic Acid Hydrochloride Research

Elucidating Novel GABAergic Signaling Pathways and Interactors

Traditionally, GABA's role was thought to be confined to its function as a neurotransmitter that reduces neuronal excitability. nih.govnih.gov However, a growing body of evidence suggests that GABA's influence extends far beyond this classical understanding. nih.govnih.govresearchgate.net Researchers have discovered that GABAergic signaling is also involved in processes like the growth and spread of cancer cells and the body's immune response to tumors. nih.govnih.govresearchgate.net This has led to the exploration of repurposing existing GABA-acting drugs for cancer therapy. nih.govnih.gov

Recent studies have also highlighted the intricate interplay between GABAergic signaling and other crucial molecular pathways. For instance, the IGF-1 pathway, vital for growth and metabolism, has been shown to have significant interactions with GABAergic signaling. researchgate.net Furthermore, GABA released from pancreatic β-cells can influence both α and β cells, activating the PI3K/Akt signaling pathway, which is important for cell growth and differentiation. nih.gov In the context of the liver, GABA has been shown to activate the PI3K-AKT pathway to enhance insulin (B600854) sensitivity. nih.gov

The discovery of diverse GABAergic interneuron networks is another key area of research. These networks are crucial for orchestrating information processing in the brain. nih.gov The diversity of these interneurons, a key feature for generating different brain activity patterns, is being explored through single-cell RNA sequencing, providing a deeper understanding of their molecular hallmarks. nih.gov

Interdisciplinary Approaches to Comprehensive GABAergic System Analysis

To gain a more holistic understanding of the GABAergic system, researchers are increasingly employing interdisciplinary approaches that combine various methodologies. This includes integrating genomics, transcriptomics, and neuroimaging to investigate the relationship between genes, brain function, and disorders like major depressive disorder and suicidal behavior. nih.gov

Furthermore, multimodal imaging techniques are being used to create high-resolution atlases of the GABAergic system in the human brain. nih.gov By combining in vivo positron emission tomography (PET) with ex vivo autoradiography data, researchers are creating detailed maps of GABA-A receptor densities. nih.gov These atlases provide a valuable tool for understanding the spatial organization of the GABA system and its relationship with gene expression. nih.gov

Development of Advanced Research Tools and Methodologies for In Vitro and In Vivo Studies

The development of novel research tools is crucial for advancing our understanding of the GABAergic system. While traditional methods like microdialysis coupled with high-performance liquid chromatography (HPLC) have been instrumental, they often have limitations in temporal resolution. nih.govresearchgate.net

To overcome these challenges, new techniques are emerging. Biosensors, for example, offer the potential for real-time, continuous monitoring of GABA levels in vivo. frontiersin.org Although challenges with sensitivity and reliability remain, the development of novel microbiosensor microarrays shows promise for overcoming these hurdles. frontiersin.org Magnetic resonance spectroscopy (MRS) is another powerful non-invasive tool for measuring GABA in the human brain. ohbmbrainmappingblog.com Recent advancements in MRS techniques, such as single-shot methods, are improving the accuracy and overcoming limitations of older methods. arxiv.org

In the realm of cellular and network-level investigations, optogenetics and chemogenetics are revolutionizing the field. nih.gov These techniques allow for the targeted activation or inhibition of specific neuronal populations with light or designer drugs, providing precise control to study the causal role of GABAergic neurons in various brain functions and behaviors. nih.govnih.govyoutube.com For in vitro studies, the development of new "caged" GABA compounds that can be activated by light with high precision is enabling detailed investigations of GABAergic signaling at the single-cell level. acs.org

Q & A

Q. What are the standard synthesis protocols for preparing 4-aminobutanoic acid hydrochloride and its ester derivatives?

  • Methodological Answer : The synthesis typically involves coupling reactions using activating agents like N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (HOSu). For ester derivatives (e.g., methyl or ethyl esters), diazomethane in methanol is used for methylation. Purification is achieved via column chromatography using silica gel (SG) with stepwise gradients of chloroform-ethanol. For example, methyl esters are synthesized by reacting this compound with maleic anhydride derivatives, followed by methylation and chromatography .

Q. How should this compound be handled and stored to maintain stability?

  • Methodological Answer : While specific storage conditions are not explicitly detailed in the evidence, best practices include storing the compound in a desiccator at room temperature, protected from moisture. Solubility data indicates it is highly water-soluble (≥50 mg/mL in H₂O), so aqueous solutions should be prepared fresh or aliquoted to avoid hydrolysis. Handling should follow standard laboratory safety protocols for hygroscopic and amino acid-derived compounds .

Q. What analytical techniques are used for initial characterization of this compound?

  • Methodological Answer : Routine characterization includes:
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR in D₂O with solvent suppression pulses (e.g., PRESAT or WET) to resolve aromatic or aliphatic proton signals.
  • Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment, often coupled with UV detection .

Advanced Research Questions

Q. What advanced NMR techniques are used to study host-guest interactions of this compound derivatives?

  • Methodological Answer : ¹H NMR binding experiments with internal standards (e.g., maleic acid) are employed to quantify host-guest complexes. For example, calixarene-based hosts are mixed with this compound in D₂O, and binding constants (K_d) are determined by integrating proton signals relative to the standard. Aggregation states of the host are monitored over 48 hours to ensure equilibrium .

Q. How can researchers resolve discrepancies in metabolic profiling data involving 4-aminobutanoic acid in plant studies?

  • Methodological Answer : Discrepancies in metabolite levels (e.g., between bitter and sweet bottle gourds) are addressed via:
  • Comparative Metabolite Analysis : Using LC-MS or GC-MS to quantify 4-aminobutanoic acid and related compounds (e.g., L-aspartic acid).
  • Statistical Validation : Multivariate analysis (PCA or ANOVA) to distinguish significant differences.
  • Environmental Controls : Standardizing growth conditions to minimize external variability .

Q. What methodologies are employed to characterize ionic liquid crystal phases of 4-aminobutanoic acid derivatives?

  • Methodological Answer : Ionic liquid crystals are synthesized by forming salts with counterions like p-toluenesulfonate. Characterization includes:
  • Polarized Optical Microscopy (POM) : To observe birefringent textures.
  • Differential Scanning Calorimetry (DSC) : To identify phase transitions.
  • X-ray Diffraction (XRD) : To confirm layered or columnar mesophase structures .

Q. What quality control measures ensure the purity of this compound in research settings?

  • Methodological Answer : Rigorous QC involves:
  • Chromatographic Purity : HPLC with ≥98% purity thresholds.
  • Spectroscopic Consistency : NMR (¹H/¹³C) and FT-IR to verify functional groups.
  • Batch-to-Batch Reproducibility : Cross-validation using reference standards and interlaboratory comparisons .

Data Contradiction Analysis

Q. How should conflicting solubility or stability data for this compound be addressed?

  • Methodological Answer :
  • Replicate Experiments : Conduct solubility tests under controlled pH and temperature.
  • Advanced Techniques : Use Karl Fischer titration to quantify moisture content, which may affect stability.
  • Literature Cross-Referencing : Compare results with peer-reviewed studies (e.g., NMR-based solubility assays in vs. bulk solubility in ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.